Benzo[b]thiophene-7-carbaldehyde
Overview
Description
Benzo[b]thiophene-7-carbaldehyde is an organic compound with the molecular formula C9H6OS. It is a derivative of benzothiophene, featuring an aldehyde functional group at the 7th position of the benzothiophene ring. This compound is known for its yellow crystalline solid form and is utilized in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-7-carbaldehyde typically involves the functionalization of benzothiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of benzothiophene using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . The reaction conditions usually require a controlled temperature and an inert atmosphere to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Benzo[b]thiophene-7-carboxylic acid.
Reduction: Benzo[b]thiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
Benzo[b]thiophene-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-7-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carbaldehyde
- Benzo[b]thiophene-3-carbaldehyde
- Benzo[b]thiophene-4-carbaldehyde
Uniqueness
Benzo[b]thiophene-7-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of different chemical and biological properties compared to its analogs .
Biological Activity
Benzo[b]thiophene-7-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzothiophene ring with an aldehyde functional group at the 7-position. This structural feature contributes to its reactivity and biological activity.
Biological Activities
Benzo[b]thiophene derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzo[b]thiophene derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Mycobacterium tuberculosis (MTB), with some demonstrating minimum inhibitory concentrations (MIC) as low as 0.60 μg/mL against dormant strains .
- Anticancer Activity : The compound has also been evaluated for its anticancer potential. In vitro studies indicate that certain derivatives can inhibit the growth of cancer cell lines, such as HeLa (cervical cancer) and MDA-MB-435 (melanoma), with IC50 values reflecting their efficacy .
- Anti-inflammatory and Analgesic Effects : Research indicates that benzo[b]thiophene derivatives may exhibit anti-inflammatory and analgesic activities, making them potential candidates for treating pain-related conditions .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Molecular docking studies suggest that benzo[b]thiophene compounds can inhibit specific enzymes involved in disease processes, such as DprE1 in MTB, which is crucial for bacterial survival .
- Receptor Modulation : Certain derivatives have been identified as potent antagonists of the 5HT3 receptor, which plays a role in various central nervous system disorders .
Table 1: Summary of Biological Activities of Benzo[b]thiophene Derivatives
Case Studies
- Antitubercular Activity : A study focused on the synthesis of benzo[b]thiophene-2-carboxylic acid derivatives demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis. Compound 7b showed high efficacy with MIC values ranging from 0.91 to 2.83 μg/mL against both active and dormant mycobacteria .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various benzo[b]thiophene derivatives on human cancer cell lines revealed promising results. For instance, compound 8c exhibited potent activity against MDA-MB-435 cells with an IC50 value lower than standard chemotherapeutics .
Future Directions
Research on this compound is ongoing, with a focus on:
- Development of Novel Therapeutics : The unique structural properties of this compound make it an attractive scaffold for developing new drugs targeting infectious diseases and cancer.
- Exploration of Additional Biological Activities : Future studies are needed to explore other potential activities such as antioxidant and anti-HIV properties.
Properties
IUPAC Name |
1-benzothiophene-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVAOKEXMFMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443647 | |
Record name | benzo[b]thiophene-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10134-91-5 | |
Record name | benzo[b]thiophene-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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